Tilozepine
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Overview
Description
Tilozepine is a thienobenzodiazepine compound known for its selective antimuscarinic properties. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tilozepine involves the formation of the thienobenzodiazepine core. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald and Paal-Knorr reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired thienobenzodiazepine structure.
Chemical Reactions Analysis
Types of Reactions
Tilozepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
Tilozepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thienobenzodiazepine derivatives.
Biology: Studied for its antimuscarinic properties and potential effects on various biological systems.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Tilozepine exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the stimulation of gastric acid secretion. By blocking these receptors, this compound reduces gastric acid production, making it effective in the treatment of peptic ulcers .
Comparison with Similar Compounds
Similar Compounds
Pirenzepine: Another antimuscarinic agent used in the treatment of peptic ulcers.
Telenzepine: A thienobenzodiazepine similar to Tilozepine, also used for its antimuscarinic properties.
Uniqueness
This compound is unique due to its high selectivity for the M1 muscarinic receptor subtype, which makes it particularly effective in reducing gastric acid secretion with fewer side effects compared to other antimuscarinic agents .
Properties
CAS No. |
42239-60-1 |
---|---|
Molecular Formula |
C17H18ClN3S |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
7-chloro-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-c][1]benzazepine |
InChI |
InChI=1S/C17H18ClN3S/c1-20-5-7-21(8-6-20)17-14-4-9-22-16(14)10-12-2-3-13(18)11-15(12)19-17/h2-4,9,11H,5-8,10H2,1H3 |
InChI Key |
SKASXEDXLXEXKN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |
Key on ui other cas no. |
42239-60-1 |
Origin of Product |
United States |
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